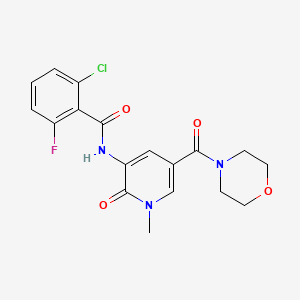
2-chloro-6-fluoro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-fluoro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H17ClFN3O4 and its molecular weight is 393.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-6-fluoro-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have indicated that derivatives of benzamide, including the compound , exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
-
Mechanism of Action :
- Inhibition of histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
- Interaction with the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
-
Testing Methods :
- Disc diffusion and broth microdilution methods were employed to assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results showed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases lipophilicity and enhances cellular uptake |
| Fluorine | Modulates electronic properties, improving binding affinity |
| Morpholine | Contributes to enhanced solubility and bioavailability |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets.
-
Targets :
- Protein Kinase B (AKT)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Findings :
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds.
-
In Vivo Studies :
- Acute toxicity studies in rodents indicated a high safety margin with no observed adverse effects at doses up to 2000 mg/kg.
- Long-term toxicity studies are ongoing to evaluate chronic exposure effects.
- Safety Profile :
属性
IUPAC Name |
2-chloro-6-fluoro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O4/c1-22-10-11(17(25)23-5-7-27-8-6-23)9-14(18(22)26)21-16(24)15-12(19)3-2-4-13(15)20/h2-4,9-10H,5-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOZVGQQLOXQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














